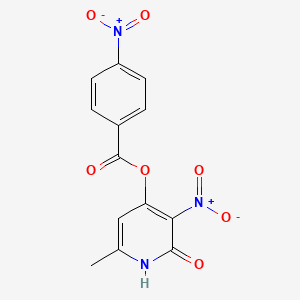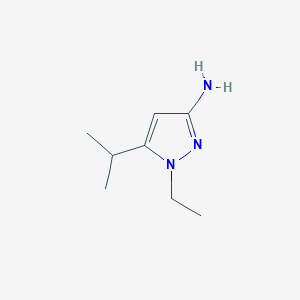
2-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide is an organic compound characterized by the presence of a chlorophenoxy group, a cyanobutyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2-chlorophenol, which undergoes a nucleophilic substitution reaction with a suitable alkylating agent to introduce the cyanobutyl group.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, facilitating the nucleophilic attack.
Amidation: The resulting intermediate is then subjected to amidation with acryloyl chloride or a similar reagent to form the propanamide structure.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide would involve:
Large-scale reactors: To handle the exothermic nature of the reactions.
Continuous flow systems: To ensure consistent quality and yield.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanobutyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or hydrogenation catalysts for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for introducing new substituents.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Primary amines.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine
Pharmaceuticals: Explored as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
Agrochemicals: Potential use as a herbicide or pesticide due to its structural similarity to known active compounds.
Mechanism of Action
The mechanism by which 2-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways related to its target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)acetic acid: Known for its use as a herbicide.
N-(2-chlorophenyl)-N’-cyano-N’'-methylguanidine: Another compound with potential biological activity.
Uniqueness
This detailed overview provides a comprehensive understanding of 2-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-3-6-11(9-16)17-14(18)10(2)19-13-8-5-4-7-12(13)15/h4-5,7-8,10-11H,3,6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGWYTTYLJWDOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C(C)OC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Fluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one](/img/structure/B2612652.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![4-[4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2612655.png)
![4-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-sulfonyl fluoride](/img/structure/B2612656.png)


![4-(4-fluorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2612664.png)


![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2612670.png)


